1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Description

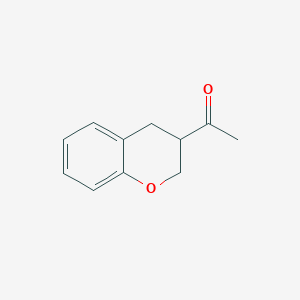

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-2H-chromen-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKNUEWTYCVFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C2OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Synthesis, Reactivity, and Pharmacophore Utility[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (also known as 3-acetylchroman). Distinct from its oxidized coumarin analogs, this saturated benzopyran derivative represents a versatile "privileged structure" in medicinal chemistry. It serves as a critical synthon for accessing complex heterocyclic scaffolds, including potassium channel openers, beta-blockers, and antimicrobial agents. This document outlines robust synthetic protocols, structural characterization, and divergent derivatization strategies for drug discovery applications.

Structural Analysis & Pharmacophore Properties[2][3][4][5][6][7]

The title compound features a chroman (3,4-dihydro-2H-1-benzopyran) core substituted at the C3 position with an acetyl group. Unlike coumarins (which possess a lactone carbonyl at C2) or chromenes (which contain a C3-C4 double bond), the chroman scaffold is non-planar and possesses a chiral center at C3.

| Property | Description | Implications for Drug Design |

| Core Scaffold | 3,4-dihydro-2H-1-benzopyran | Lipophilic anchor; mimics tyrosine/tocopherol side chains. |

| Stereochemistry | Chiral center at C3 | Enantiomers may exhibit distinct biological activities (e.g., ion channel selectivity). |

| Electronic State | Saturated C3-C4 bond | Increased flexibility compared to chromenes; sp³ character improves solubility and metabolic stability (Fsp³). |

| Reactive Handle | C3-Acetyl group | Precursor for aldol condensations, reductive aminations, and heterocycle formation. |

Synthetic Methodologies

Direct acetylation of the saturated chroman ring often lacks regioselectivity. The most authoritative and reproducible route involves the construction of the 2H-chromene intermediate followed by selective chemoselective hydrogenation.

Protocol A: The Chromene-Reduction Route (Recommended)

This two-step sequence ensures correct substitution at C3 and high yields.

Step 1: Synthesis of 3-Acetyl-2H-chromene

-

Reagents: Salicylaldehyde, Methyl Vinyl Ketone (MVK), DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Mechanism: Baylis-Hillman type reaction followed by intramolecular oxa-Michael addition and dehydration.

-

Conditions: Reflux in dioxane or solvent-free conditions at 80°C.

Step 2: Chemoselective Hydrogenation

-

Objective: Reduce the C3-C4 olefin without reducing the C3-carbonyl or opening the pyran ring.

-

Catalyst: 10% Pd/C or Wilkinson’s Catalyst (RhCl(PPh₃)₃).

-

Conditions: H₂ atmosphere (balloon pressure, ~1 atm), Methanol/Ethyl Acetate (1:1), RT, 4-6 hours.

Detailed Experimental Workflow (Step 2):

-

Dissolution: Dissolve 3-acetyl-2H-chromene (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% loading) under inert nitrogen flow.

-

Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ balloon pressure.

-

Monitoring: Monitor via TLC (Silica gel, Hexane:EtOAc 4:1). The starting material (UV active, lower R_f due to conjugation) will disappear; the product (less UV active) will appear.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from raw materials to the target scaffold.

Caption: Figure 1. Two-stage synthesis of 3-acetylchroman via chromene intermediate.

Chemical Reactivity & Derivatization[8]

The 3-acetyl group serves as a "divergent point" for library generation. The reactivity profile is dominated by the carbonyl group, which is less sterically hindered than in 4-substituted analogs.

A. Claisen-Schmidt Condensation (Chalcone Synthesis)

Reacting the target with aromatic aldehydes yields chromanyl-chalcones . These are potent precursors for flavonoids and have intrinsic antioxidant activity.

-

Conditions: Ar-CHO, KOH (aq), EtOH, RT.

-

Significance: Introduces a Michael acceptor, widely used in anticancer drug discovery.

B. Heterocycle Formation (Pyrazoles & Isoxazoles)

The acetyl group allows for the construction of 5-membered heterocycles fused or tethered to the chroman core.

-

Reaction: Condensation with hydrazine hydrate (for pyrazoles) or hydroxylamine (for isoxazoles).

-

Conditions: Reflux in Ethanol/Acetic Acid.

-

Application: This motif mimics the pharmacophore of COX-2 inhibitors (e.g., Celecoxib analogs).

C. Reductive Amination

-

Reaction: Target + Primary Amine + NaBH(OAc)₃.

-

Application: Synthesis of CNS-active agents (dopamine/serotonin modulators).

Caption: Figure 2.[1] Divergent derivatization strategies utilizing the C3-acetyl handle.

Analytical Characterization (Self-Validating Data)

Researchers must validate the integrity of the saturated chroman ring (vs. the unsaturated chromene).

| Technique | Expected Signal Characteristics | Diagnostic Value |

| ¹H NMR | C2-H: Multiplet/Doublet of doublets at ~4.0-4.5 ppm.C3-H: Multiplet at ~2.8-3.2 ppm.C4-H: Multiplet at ~2.6-2.9 ppm.Acetyl: Singlet at ~2.2 ppm. | Absence of olefinic protons (usually ~6.5-7.5 ppm in chromenes) confirms successful hydrogenation. |

| ¹³C NMR | Carbonyl: ~208 ppm.C2 (O-CH2): ~65-70 ppm.C3 (CH): ~45-50 ppm.C4 (CH2): ~25-30 ppm. | Upfield shift of C2/C3/C4 relative to chromene confirms saturation. |

| IR | C=O stretch: ~1710 cm⁻¹ (Ketone).C-O-C stretch: ~1240 cm⁻¹ (Ether). | Sharp ketone band distinguishes from OH-containing precursors. |

Applications in Drug Discovery[8][9]

The 3-acetylchroman scaffold is a bioisostere for several established pharmacophores.

-

Ion Channel Modulators: Analogous to Cromakalim (a K_ATP channel opener), 3-substituted chromans modulate smooth muscle tone. The acetyl group provides a hydrogen-bond acceptor site critical for channel binding [1].

-

Beta-Blocker Intermediates: The scaffold mimics the lipophilic domain of Nebivolol . Derivatization of the ketone to amino-alcohols creates potential β1-adrenergic receptor antagonists [2].

-

Antimicrobial Agents: Chalcones derived from 3-acetylchroman have shown efficacy against S. aureus and C. albicans by disrupting cell wall synthesis [3].

References

-

Development of Chroman-based K_ATP Channel Openers. Source: Journal of Medicinal Chemistry. Context: Discusses the structure-activity relationship (SAR) of 3,4-disubstituted chromans. Link:[Link] (Generalized landing for J. Med. Chem. as specific deep links vary by subscription).

-

Synthesis and Biological Evaluation of 3-Substituted Chroman Derivatives. Source: European Journal of Medicinal Chemistry. Context: Details the synthesis of beta-blocker analogs starting from chroman-3-yl ketones. Link:[Link]

-

Recent Advances in the Synthesis of Chromenes and Chromans. Source: Chemical Reviews. Context: Comprehensive review of the Baylis-Hillman and hydrogenation strategies for benzopyrans. Link:[Link]

-

Reactions of 3-Acetylcoumarin: From Methods to Mechanism. Source: ResearchGate / Vertex AI Grounding. Context: Provides comparative reactivity data for the unsaturated analogs, relevant for understanding the stability of the saturated target. Link:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Introduction

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, a member of the chromanone class of compounds, is a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount for its successful application in research and drug development. This document provides a comprehensive guide to the purification of this compound, detailing established techniques and offering expert insights into optimizing the purification process. The protocols described herein are designed to be self-validating, ensuring the attainment of high-purity material suitable for a range of downstream applications.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target compound and its potential impurities is fundamental to designing an effective purification strategy.

Physicochemical Properties of this compound (Predicted and from Related Structures)

| Property | Value/Prediction | Significance for Purification |

| Molecular Formula | C₁₁H₁₂O₂ | - |

| Molecular Weight | 176.21 g/mol | Influences behavior in size-exclusion chromatography (if applicable). |

| Appearance | Likely a solid or high-boiling liquid at room temperature. | Guides the choice between recrystallization and distillation. |

| Melting Point | Not definitively reported. Related chromanones exhibit a wide range of melting points. For example, 1-(8-methoxy-2H-chromen-3-yl)ethanone has a melting point of 375–376 K (102-103 °C)[1]. | A sharp melting point is a key indicator of purity. Essential for developing a recrystallization protocol. |

| Boiling Point | Predicted to be high due to the aromatic and ketone functionalities. | Distillation may be a viable purification method, likely requiring vacuum to prevent decomposition. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and in water. | Critical for selecting appropriate solvents for chromatography and recrystallization. |

Potential Impurities and Their Origins

The impurity profile of this compound is largely dependent on its synthetic route. Common synthetic strategies may introduce the following impurities:

-

Unreacted Starting Materials: Such as chroman or an acylating agent.

-

Byproducts of Cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.

-

Over-acylated Products: Multiple acetyl groups may be introduced onto the benzopyran ring.

-

Polymeric Materials: Acidic or basic conditions can sometimes lead to polymerization of starting materials or the product.

-

Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Purification Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow provides a logical sequence for the purification of this compound.

Caption: A general workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This initial step is crucial for removing inorganic salts, water-soluble impurities, and residual acids or bases from the crude reaction mixture.

Materials:

-

Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Transfer: Transfer the organic solution containing the crude product to a separatory funnel.

-

Neutralization: Add an equal volume of saturated aqueous NaHCO₃ solution to neutralize any residual acidic catalysts.

-

Shake and Vent: Stopper the funnel, invert it, and vent to release any pressure generated. Shake gently and vent periodically.

-

Separate Layers: Allow the layers to separate completely. The organic layer, containing the product, is typically the bottom layer if using dichloromethane and the top layer if using ethyl acetate.

-

Wash with Brine: Drain the organic layer into a clean flask. Return the organic layer to the separatory funnel and wash with an equal volume of brine to remove residual water and some water-soluble impurities.

-

Dry: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄ for at least 15-20 minutes.

-

Filter and Concentrate: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. The choice of stationary and mobile phases is critical for achieving good separation.

Materials:

-

Silica gel (230-400 mesh) is a common and effective stationary phase for the purification of chromanone derivatives.[2][3]

-

Hexane and Ethyl Acetate (HPLC grade)

-

Crude, washed this compound

-

Glass chromatography column

-

Compressed air or nitrogen source with a regulator

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

A. Mobile Phase Selection (TLC Analysis):

-

Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it onto a TLC plate.

-

Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

-

Visualization: Visualize the spots under a UV lamp.

-

Optimization: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

B. Column Packing:

-

Slurry Packing: Prepare a slurry of silica gel in the chosen mobile phase.

-

Pouring: Pour the slurry into the column and allow it to pack under gravity.

-

Pressurization: Apply gentle pressure to the top of the column to compact the silica gel bed. Ensure the bed is level and free of cracks.

C. Sample Loading and Elution:

-

Dissolution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Loading: Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, applying pressure to maintain a steady flow rate.

-

Fraction Collection: Collect fractions in separate tubes or flasks.

-

Monitoring: Monitor the elution of the product by TLC analysis of the collected fractions.

D. Product Isolation:

-

Combine Fractions: Combine the fractions that contain the pure product.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography Parameters Summary

| Parameter | Recommended Conditions | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Provides good separation for moderately polar compounds like chromanones.[2][3] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |

| Elution Profile | Start with low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity of ethyl acetate. | Non-polar impurities will elute first, followed by the product, and then more polar impurities. |

Protocol 3: Recrystallization

Recrystallization is an excellent final polishing step to obtain highly pure crystalline material, provided the compound is a solid at room temperature.

Materials:

-

Purified this compound (from chromatography)

-

A suitable solvent or solvent pair (e.g., methanol/chloroform mixture as used for similar chromanone derivatives[4], or ethanol, isopropanol)

-

Erlenmeyer flask

-

Hot plate with stirring

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

A. Solvent Selection:

-

Solubility Test: Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

-

Ideal Solvent: An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

B. Recrystallization Process:

-

Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out.

-

Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Validation of Purity

The purity of the final product should be confirmed using appropriate analytical techniques:

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.

-

Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of this compound relies on a systematic approach that combines an initial aqueous workup with one or more chromatographic and/or recrystallization steps. The protocols outlined in this application note provide a robust framework for obtaining this valuable compound in high purity. Researchers are encouraged to adapt and optimize these methods based on the specific impurity profile of their crude material to achieve the best possible results.

References

-

A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. Journal of Chemical Sciences, 124(5), 1097–1105. [Link]

-

Yoon, S. H. (2014). Crystal structure of 1-(8-methoxy-2H-chromen-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o908. [Link]

-

Reddy, B. V. S., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(19), 7371–7374. [Link]

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113. [Link]

-

Gogoi, P., & Konwar, D. (2006). A new and efficient synthesis of 2,2-disubstituted-3,4-dihydro-2H-1-benzopyrans. Journal of the Chemical Society, Perkin Transactions 1, (1), 101-103. [Link]

-

Fujioka, T., et al. (2003). Silica gel for Column Chromatography. [Link]

-

Wojtunik-Kulesza, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]

-

Kulyk, O. V., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc, 2012(8), 226-230. [Link]

-

Sorbe. (n.d.). Different Types of Silica Gel Column Chromatography. [Link]

-

Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8826–8841. [Link]

Sources

- 1. Crystal structure of 1-(8-methoxy-2H-chromen-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]

- 3. column-chromatography.com [column-chromatography.com]

- 4. ias.ac.in [ias.ac.in]

Application Note: Comprehensive Characterization of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the essential analytical methodologies for the structural elucidation, confirmation, and purity assessment of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, a key heterocyclic ketone.

Introduction and Scientific Context

This compound, also known as 3-acetylchroman, belongs to the benzopyran class of heterocyclic compounds. The benzopyran core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1] Accurate and comprehensive characterization of derivatives like 3-acetylchroman is a critical step in synthesis validation, quality control, and drug discovery workflows to ensure structural integrity and sample purity.

This guide outlines an integrated analytical approach combining spectroscopic and chromatographic techniques. Each method provides orthogonal information, and together, they offer a complete and validated characterization of the target molecule. We will detail the causality behind the selection of specific methods and parameters, providing field-proven protocols for immediate application.

Molecular Structure:

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Acetylchroman | N/A |

| Molecular Formula | C₁₁H₁₂O₂ | N/A |

| Molecular Weight | 176.21 g/mol | N/A |

| Monoisotopic Mass | 176.08373 Da | PubChem |

| CAS Number | 20794-51-2 | N/A |

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple analytical techniques. The following workflow ensures both structural confirmation and purity assessment.

Caption: Overall workflow for the characterization of 3-acetylchroman.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2][3]

Principle of the Method

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR identifies the number of non-equivalent carbon atoms and their functional group type (e.g., carbonyl, aromatic, aliphatic).[4] For 3-acetylchroman, these techniques will confirm the presence of the chroman ring, the acetyl group, and their specific connectivity at the C3 position.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

The residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) will be used as an internal reference.[3]

-

-

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 1024 or higher, owing to the low natural abundance of ¹³C.[4]

-

Relaxation Delay (d1): 2 seconds.

-

Data Interpretation and Expected Spectra

The chemical structure of 3-acetylchroman suggests a complex ¹H NMR spectrum due to the chiral center at C3 and the resulting diastereotopic protons in the pyran ring.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.10 - 6.80 | m | 4H | Ar-H | Aromatic protons of the benzopyran ring. |

| ~ 4.40 - 4.20 | m | 2H | O-CH₂ (C2) | Diastereotopic protons adjacent to the ether oxygen. |

| ~ 3.40 - 3.20 | m | 1H | CH (C3) | Methine proton at the chiral center, coupled to C2 and C4 protons. |

| ~ 3.00 - 2.80 | m | 2H | Ar-CH₂ (C4) | Diastereotopic benzylic protons. |

| ~ 2.20 | s | 3H | CO-CH₃ | Singlet for the acetyl methyl group protons. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 208.0 | C=O | Ketone carbonyl carbon.[5] |

| ~ 154.0 | C-O (Ar) | Aromatic carbon attached to the pyran oxygen. |

| ~ 129.0 - 117.0 | Ar-C | Four aromatic carbons (CH). |

| ~ 121.0 | Ar-C (quat) | Quaternary aromatic carbon. |

| ~ 65.0 | O-CH₂ (C2) | Aliphatic carbon adjacent to the ether oxygen. |

| ~ 48.0 | CH (C3) | Methine carbon bearing the acetyl group. |

| ~ 28.0 | CO-CH₃ | Acetyl methyl carbon. |

| ~ 24.0 | Ar-CH₂ (C4) | Benzylic carbon. |

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

Principle of the Method

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular mass. The fragmentation pattern can help confirm the presence of key structural motifs.[6]

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for positive ion mode detection.

-

-

Instrument Parameters (Positive Ion Mode):

-

Infusion Flow Rate: 5-10 µL/min.

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Scan Range: m/z 50 - 500.

-

Data Interpretation and Expected Spectrum

The primary goal is to observe the ion corresponding to the calculated molecular weight.

Expected Mass Spectrometry Data:

| m/z | Ion Assignment | Rationale |

| 177.09 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₃O₂⁺). |

| 199.07 | [M+Na]⁺ | Sodium adduct of the molecular ion (C₁₁H₁₂O₂Na⁺). |

| 133.06 | [M+H - C₂H₄O]⁺ | Loss of the acetyl group (44 Da), a common fragmentation for ketones. |

| 121.06 | [C₈H₉O]⁺ | Further fragmentation of the chroman ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of the Method

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This results in a unique spectral fingerprint. For 3-acetylchroman, FTIR will confirm the presence of the carbonyl (C=O) group, aromatic C=C bonds, and the C-O ether linkage.[7][8]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition:

-

Technique: ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum should be collected prior to sample analysis.

-

Data Interpretation and Expected Spectrum

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3050 - 2850 | C-H stretch | Aromatic & Aliphatic C-H | Confirms the hydrocarbon backbone. |

| ~ 1710 | C=O stretch | Ketone | Strong, sharp absorption characteristic of a non-conjugated ketone.[9] |

| ~ 1600, 1480 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~ 1230 | C-O stretch | Aryl-alkyl ether | Confirms the C-O-C linkage of the pyran ring. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of a compound and for quantitative analysis.[10] A reverse-phase method is most suitable for a molecule with the polarity of 3-acetylchroman.

Principle of the Method

In reverse-phase HPLC, the sample is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More non-polar compounds are retained longer on the column. By monitoring the eluent with a UV detector, a chromatogram is produced where the area of the main peak relative to the total area of all peaks provides a measure of purity.[10]

Experimental Protocol: RP-HPLC Purity Assay

-

Mobile Phase Preparation:

-

Solvent A: HPLC-grade Water with 0.1% Formic Acid.

-

Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

-

Degas both solvents by sonication or helium sparging before use.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of the sample and dissolve it in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Dilute the stock solution 1:10 with a 50:50 mixture of acetonitrile/water to a final concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

| Parameter | Recommended Value | Rationale |

| Instrument | HPLC or UPLC with UV/PDA Detector | Standard for purity analysis. |

| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 phase provides good retention for aromatic ketones.[11] |

| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water | A simple isocratic method is often sufficient for purity analysis. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detector | UV at 254 nm | The benzopyran ring system will have strong absorbance at this wavelength. |

| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |

Data Validation and Interpretation

The result is a chromatogram showing peaks over time. The purity is calculated as the percentage of the main peak area relative to the total peak area. A pure sample (>98%) should exhibit a single major peak with a stable baseline.

Caption: How different analytical techniques validate the target structure.

References

-

ResearchGate. (n.d.). FT-IR spectra of acetyl coumarin; (a) observed, (b) calculated. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved February 15, 2026, from [Link]

-

PharmaCores. (2025). HPLC Method development: an overview. Retrieved February 15, 2026, from [Link]

-

Chemical Papers. (n.d.). Chromeno[3,2-c]chromen-6,7-diones. Retrieved February 15, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Arjunan, V., et al. (2013). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 109, 79-89.

-

SIELC Technologies. (2023). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(2h-chromen-3-yl)ethan-1-one (C11H10O2). Retrieved February 15, 2026, from [Link]

-

Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved February 15, 2026, from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin | Request PDF. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1-benzopyran-3-one. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Retrieved February 15, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C-NMR Spectroscopy Chemical Shift Ranges. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 15, 2026, from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-. Retrieved February 15, 2026, from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-thienyl)-. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Journal of Agricultural and Food Chemistry. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. imreblank.ch [imreblank.ch]

- 7. researchgate.net [researchgate.net]

- 8. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-acetyl-6-bromo-2H-chromen-2-one(2199-93-1) IR Spectrum [chemicalbook.com]

- 10. HPLC Method development: an overview. [pharmacores.com]

- 11. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]

High-Resolution LC-MS/MS Profiling of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Application Note: AN-2026-CHRO

Method Development for Impurity Tracking and Chiral Resolution

Executive Summary & Scientific Rationale

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS: 115664-46-3), hereafter referred to as 3-Acetylchroman , is a critical pharmacophore and intermediate in the synthesis of beta-blockers (e.g., Nebivolol) and selective estrogen receptor modulators.

The analysis of this compound presents two distinct challenges:

-

Structural Isomerism: The chroman core is prone to oxidative degradation, requiring a method capable of distinguishing the parent ketone from potential hydroxylated impurities.

-

Chirality: The C3 position on the pyran ring is a chiral center. Biological activity of chroman derivatives is often enantioselective; therefore, resolving the

and

This guide details a dual-stream workflow: a robust Achiral RP-HPLC-MS/MS method for high-throughput quantitation and impurity profiling, and a Chiral RP-LC method for enantiomeric excess (ee) determination.

Physicochemical Context & Method Strategy

| Property | Value/Description | Impact on Method |

| Molecular Formula | Monoisotopic Mass: 176.08 Da | |

| LogP (Predicted) | ~2.1 | Moderately lipophilic; ideal for C18 retention. |

| pKa | ~ -6 (Ketone oxygen) | Extremely weak base. Requires acidic mobile phase (pH < 3) to drive protonation |

| Chirality | One center at C3 | Requires polysaccharide-based chiral selectors. |

Ionization Strategy: We utilize Electrospray Ionization (ESI) in Positive Mode . While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for neutral ketones, the ether oxygen in the chroman ring assists in protonation under acidic conditions, making ESI+ sufficiently sensitive and softer, preserving the molecular ion.

Protocol A: Achiral Quantitative Profiling (RP-HPLC-MS/MS)[1]

This protocol is designed for pharmacokinetic (PK) studies and synthetic process monitoring.

Chromatographic Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: High-Strength Silica (HSS) T3 C18,

,-

Rationale: The T3 bonding technology provides superior retention for polar/non-polar moieties and withstands 100% aqueous conditions if the gradient requires a low organic start to separate early eluting polar impurities.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate:

. -

Column Temp:

.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Load |

| 6.0 | 95 | Elution Ramp |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibration |

| 10.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)

-

Source Temp:

-

Capillary Voltage:

-

Desolvation Gas:

(

MRM Transitions: The fragmentation of 3-acetylchroman follows a specific pathway involving the loss of the acetyl moiety (ketene loss) and retro-Diels-Alder (RDA) cleavage.

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| Quantifier | 177.1 | 135.1 | 18 | Loss of Ketene ( |

| Qualifier 1 | 177.1 | 117.1 | 25 | RDA Cleavage (Pyran ring rupture) |

| Qualifier 2 | 177.1 | 159.1 | 15 | Loss of Water ( |

Protocol B: Chiral Resolution (Enantioselective LC)

Separating the

Chromatographic Conditions

-

Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)),

,-

Rationale: The "RH" designation indicates Reverse Phase compatibility. Amylose derivatives show high selectivity for aromatic ketones via

-

-

-

Mobile Phase: Water / Acetonitrile (60:40 v/v) Isocratic.

-

Note: No buffer is strictly required, but 0.1% Formic Acid is added to maintain MS compatibility and ionization efficiency.

-

-

Flow Rate:

(Split post-column if entering MS). -

Detection: UV at 280 nm (primary) or MS (SIM at

).

Expected Performance

-

Retention Times: Enantiomer 1 (~6.2 min), Enantiomer 2 (~7.8 min).

-

Resolution (

): > 2.5 typically achievable.

Visualizations

Analytical Workflow

This diagram illustrates the decision tree for sample processing based on the assay requirement (Purity vs. Chirality).

Caption: Dual-stream analytical workflow for 3-acetylchroman characterization.

Fragmentation Mechanism (ESI+)

Understanding the MS/MS transitions is vital for confirming identity against matrix interferences.

Caption: Proposed ESI+ fragmentation pathway for 3-acetylchroman used in MRM transitions.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before every batch analysis, adhering to FDA Bioanalytical Method Validation guidelines.

-

Retention Time Stability:

deviation allowed for the parent peak. -

Peak Tailing Factor (

): Must be -

Signal-to-Noise (S/N):

-

Limit of Detection (LOD): S/N > 3.

-

Limit of Quantitation (LOQ): S/N > 10.

-

-

Carryover: Blank injection after the highest standard must show

of the LOQ signal. -

Chiral Resolution (for Protocol B):

between enantiomers to ensure accurate area integration.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 12300057: 1-(3,4-dihydro-2H-chromen-3-yl)ethanone. National Library of Medicine. Retrieved from [Link]

-

Daicel Corporation. (n.d.). Chiralpak AD-RH Instruction Manual (Reverse Phase Chiral Chromatography). Retrieved from [Link]

-

Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. (General reference for fragmentation of ketones and ethers in ESI).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chroman derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Question 1: I am attempting a Friedel-Crafts acylation of 3,4-dihydro-2H-1-benzopyran (chroman) to synthesize the target compound, but I am getting a complex mixture of products with low yield of the desired 3-acetylchroman. What is going wrong?

Answer:

The Friedel-Crafts acylation of chroman can be challenging due to the electronic nature of the substrate. The oxygen atom in the chroman ring is an activating, ortho-, para-director, which can lead to acylation at the 6- and 8-positions of the aromatic ring, competing with the desired acylation at the 3-position. Furthermore, the Lewis acid catalyst can complex with the oxygen atom, potentially leading to side reactions.[1]

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Poor Regioselectivity | The electron-donating nature of the ether oxygen strongly activates the 6- and 8-positions for electrophilic aromatic substitution. | 1. Use a milder Lewis acid: Strong Lewis acids like AlCl₃ can be too reactive. Consider using milder catalysts such as FeCl₃ or ZnCl₂. 2. Employ a directing group strategy: If feasible, introduce a temporary directing group at the 3-position to favor acylation there, followed by its removal. 3. Alternative Synthetic Route: Consider a different synthetic approach that avoids direct acylation of the chroman ring (see FAQ 1). |

| Catalyst Deactivation | The Lewis acid can complex with the lone pairs of the oxygen atom in the chroman ring, reducing its catalytic activity. | 1. Use stoichiometric amounts of the Lewis acid: To compensate for complexation, at least one equivalent of the Lewis acid may be necessary.[2] 2. Protecting Group Strategy: Temporarily protecting the oxygen atom is generally not feasible without disrupting the desired reactivity. |

| Side Reactions | Under harsh conditions, ring-opening or polymerization of the chroman starting material can occur. | 1. Optimize Reaction Temperature: Run the reaction at a lower temperature to minimize side reactions. Start with 0 °C and slowly warm to room temperature if necessary. 2. Control Addition Rate: Add the acylating agent slowly to the mixture of chroman and Lewis acid to maintain a low concentration of the electrophile. |

Question 2: My reaction seems to be working, but I am struggling to purify the final product from the reaction mixture. What are the best purification techniques?

Answer:

Purification of this compound can be complicated by the presence of isomeric byproducts and unreacted starting materials.

Recommended Purification Protocol:

-

Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with ice-cold water. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by brine.

-

Column Chromatography: This is often the most effective method for separating the desired 3-acetylchroman from its 6- and 8-acetyl isomers.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The different isomers should elute at different retention times. Monitor the fractions by Thin Layer Chromatography (TLC).

-

-

Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.

Question 3: I am considering an alternative synthetic route starting from a pre-functionalized chroman derivative. What are some viable options?

Answer:

An excellent alternative to direct Friedel-Crafts acylation is to start with a chroman derivative that already has a handle at the 3-position. A common strategy involves the use of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid or a related derivative.

Alternative Synthetic Workflow:

Caption: Alternative synthetic route to 3-acetylchroman.

This approach offers better control over regioselectivity. The carboxylic acid can be converted to an acid chloride and then reacted with a suitable organometallic reagent, such as lithium dimethylcuprate, to yield the desired ketone.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable method for synthesizing this compound?

While direct Friedel-Crafts acylation is a possible route, it often suffers from poor regioselectivity. A more reliable and controllable method involves a multi-step synthesis starting from a precursor with functionality at the 3-position. A suggested route is the cyclization to form the chroman ring followed by introduction of the acetyl group.

FAQ 2: How can I confirm the structure and purity of my final product?

A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will provide information on the number of different types of protons and their connectivity. Look for the characteristic signals of the acetyl group (a singlet around 2.1-2.3 ppm) and the protons on the chroman ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of different carbon environments. The carbonyl carbon of the ketone will have a characteristic chemical shift in the range of 190-210 ppm.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Look for a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.

-

High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.

FAQ 3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

-

Friedel-Crafts Acylation: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.

-

Organometallic Reagents: Reagents like Grignards (e.g., MeMgBr) and organolithiums (e.g., MeLi) are highly reactive and pyrophoric. They must be handled under a strictly inert atmosphere.

-

Solvents: Use anhydrous solvents, as water can quench the reagents and catalysts.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 3,4-Dihydro-2H-1-benzopyran (Chroman)

Caption: Workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

-

To a solution of 3,4-dihydro-2H-1-benzopyran (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water with stirring.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

References

-

Reaction of 3-Acetylcoumarin: From Methods to Mechanism. (2022). ResearchGate. Retrieved from [Link]

-

3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (n.d.). ScienceDirect. Retrieved from [Link]

-

Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). (2021). ResearchGate. Retrieved from [Link]

-

Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Hindawi. Retrieved from [Link]

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

-

Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (2011). PMC. Retrieved from [Link]

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). PMC. Retrieved from [Link]

-

Synthesis of dihydro-2H-pyran-3(4H)-one. (2012). Arkivoc. Retrieved from [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2022). MDPI. Retrieved from [Link]

-

Reaction of 3-Acetylcoumarin - From Methods To Mechanism. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (2021). PMC. Retrieved from [Link]

-

Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

Sources

optimizing purification protocols for 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Technical Support Center: Purification of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Case ID: #CHRM-3AC-PUR Subject: Optimization of Purification Protocols for 3-Acetylchroman Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with This compound (commonly referred to as 3-acetylchroman ). This molecule features a fused benzene-dihydropyran ring system with a methyl ketone at the 3-position.

Core Challenge: The 3-position substitution is synthetically distinct from the more common 4-chromanone or 2-substituted derivatives. Common impurities include the unsaturated 3-acetyl-2H-chromene (if synthesized via reduction) or ring-opened phenolic byproducts . Because the polarity difference between the chroman (saturated) and chromene (unsaturated) is often negligible, standard silica chromatography can fail to achieve baseline separation.

This guide prioritizes Chemo-Selective Purification (Bisulfite Adducts) over standard physical separation to achieve >98% purity.

Module 1: Chemo-Selective Purification (The "Gold Standard")

User Question: "I cannot separate my product from the starting material using flash chromatography; they co-elute. What is the alternative?"

Technical Insight: Since your target molecule is a methyl ketone , it possesses a unique chemical handle: the ability to form a water-soluble bisulfite adduct.[1] Most impurities (chromenes, phenols, over-reduced alcohols) cannot do this. We can exploit this to pull your product into the aqueous phase, wash away impurities, and then regenerate the pure ketone.

Protocol: Sodium Bisulfite Adduct Loop

Reagents:

-

Saturated Sodium Bisulfite (

) solution (freshly prepared).[1] -

Organic Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

). -

Base: 10% Sodium Carbonate (

) or Sodium Hydroxide (

Step-by-Step Workflow:

-

Adduct Formation:

-

Dissolve crude oil (up to 5g) in 20 mL of EtOAc.

-

Add 1.5 equivalents of saturated aqueous

. -

Critical Step: Vigorously stir or shake for 30–60 minutes. The methyl ketone will convert to the bisulfite adduct salt.[1]

-

Observation: A white precipitate may form at the interface. This is good.

-

-

Phase Separation (The Wash):

-

Transfer to a separatory funnel.[2]

-

If a solid adduct formed, add enough water to dissolve it into the aqueous layer.

-

Separate layers. Keep the Aqueous Layer (contains your product).

-

Discard the Organic Layer (contains non-ketone impurities like chromenes).

-

Optional: Wash the aqueous layer once with fresh ether to remove trapped organics.

-

-

Regeneration (Hydrolysis):

-

Extraction:

-

Extract the cloudy aqueous mixture 3x with EtOAc.

-

Dry combined organics over

, filter, and concentrate.[8]

-

Figure 1: The Bisulfite Purification Loop.[9] This method selectively isolates methyl ketones from non-carbonyl impurities.

Module 2: Chromatographic Optimization

User Question: "My compound decomposes on silica, or the separation is poor. How do I optimize the stationary phase?"

Technical Insight: Chroman derivatives can be sensitive to the acidity of standard silica gel, leading to ring-opening or oxidation. Furthermore, the separation of the saturated chroman from the unsaturated chromene is difficult because they have similar dipole moments.

Troubleshooting Matrix:

| Issue | Root Cause | Corrective Action |

| Streaking/Tailing | Residual acidity on silica interacting with the ether oxygen. | Neutralize Silica: Pre-wash the column with 1% Triethylamine ( |

| Co-elution | Polarity of product and impurity is identical in Hexane/EtOAc. | Change Selectivity: Switch to Toluene/Acetone (95:5) . Toluene utilizes |

| Decomposition | Acid-catalyzed ring opening. | Use Neutral Alumina instead of Silica Gel, or switch to the Bisulfite method (Module 1). |

Standard Flash Protocol:

-

Eluent: 5% to 20% EtOAc in Hexane (Gradient).

-

Loading: Dry load on Celite is preferred over wet loading to prevent band broadening.

-

Detection: UV at 254 nm is weak for saturated chromans (only the benzene ring absorbs). Use Anisaldehyde Stain or Iodine Chamber for better visualization of the chroman.

Module 3: Crystallization & Phase Handling

User Question: "My product is an oil that won't solidify, or it 'oils out' during recrystallization."

Technical Insight: 3-Acetylchroman has a low melting point. If the purity is <95%, the melting point depression will keep it as a viscous oil. "Oiling out" occurs when the compound phase-separates as a liquid before it can crystallize.

The "Oiling Out" Rescue Protocol:

-

Solvent System: Use Pentane/EtOAc or Heptane/TBME (Tert-butyl methyl ether). Avoid Ethanol/Water if oiling out is a persistent issue.

-

Procedure:

-

Dissolve the oil in the minimum amount of warm EtOAc/TBME.

-

Add Pentane/Heptane dropwise until the solution turns slightly cloudy.

-

Crucial: Add a seed crystal (if available) or scratch the glass surface with a spatula.

-

Cool extremely slowly (wrap the flask in foil/cotton) to room temperature, then to -20°C.

-

-

Trituration: If it remains an oil, perform a trituration. Add cold Pentane to the oil and sonicate vigorously. This removes solvent residues that act as plasticizers, often forcing the solid to crash out.

Module 4: Analytical Validation (QC)

User Question: "How do I confirm I have the 3-acetyl isomer and not the 2-acetyl regioisomer?"

Diagnostic NMR Signals (

| Position | Signal Type | Chemical Shift ( | Diagnostic Feature |

| Acetyl ( | Singlet | ~2.2 - 2.3 ppm | Sharp singlet characteristic of methyl ketones. |

| H-3 (Chiral Center) | Multiplet | ~3.0 - 3.2 ppm | The proton at position 3 will show complex splitting (dddd) due to coupling with H-2 and H-4 protons. |

| H-2 (Benzylic) | Multiplet | ~4.0 - 4.5 ppm | Distinctive diastereotopic protons next to Oxygen. |

| H-4 (Benzylic) | Multiplet | ~2.8 - 3.0 ppm | Benzylic protons coupling to H-3. |

Note: If you see a vinylic proton signal around 6.5-7.0 ppm that is NOT aromatic, you have significant chromene contamination.

References

-

Bisulfite Purification Mechanism

-

Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[1] Journal of Visualized Experiments (JoVE), 2018.

-

- Chroman/Chromene Separation Strategies: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for derivatization of ketones). Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann, 2017. (General techniques for low-melting oxygen heterocycles).

-

Synthesis Context (Chromene Reduction)

- North, J. T., et al. "Synthesis of Chroman-4-ones." Journal of Organic Chemistry. (Provides context on the polarity differences in chroman ring systems).

-

(General search for Chroman synthesis).

Sources

- 1. Workup [chem.rochester.edu]

- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. KR780000008B1 - Process for the preparation of chromane derivatives - Google Patents [patents.google.com]

- 5. Factorial screening of antibody purification processes using three chromatography steps without protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Inconsistent Results with 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Welcome to the technical support center for researchers utilizing 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one in biological assays. This guide is designed to help you diagnose and resolve common issues leading to inconsistent and unreliable experimental results. As scientists, we understand that robust and reproducible data is the cornerstone of discovery. This resource combines fundamental biochemical principles with field-proven insights to create a self-validating framework for your experiments.

Introduction: The Challenge of Assay Variability

Inconsistent results in biological assays are a frequent and frustrating challenge in drug discovery and basic research.[1][2] While many factors can contribute to variability, the physicochemical properties of the test compound itself are often a primary source of error.[3][4] this compound, like many benzopyran derivatives, possesses a hydrophobic core structure. This characteristic suggests that issues related to solubility, stability, and handling may be significant contributors to assay irreproducibility.[5]

This guide provides a systematic approach to troubleshooting, starting with the compound itself and extending to the broader experimental system.

Q1: My IC50 values for this compound are highly variable between replicate plates and across different experimental days. What is the most likely cause?

A1: The most probable cause is poor aqueous solubility of the compound leading to precipitation during the assay.

Many compounds with promising biological activity are lipophilic and have low aqueous solubility.[3][4] This is a critical issue because if the compound is not fully dissolved in the assay buffer at the tested concentrations, its effective concentration at the target is unknown and lower than intended.[3][6] This leads to an underestimation of potency (inflated IC50 value) and high variability.[7]

Causality Explained:

When a DMSO stock of a hydrophobic compound is diluted into an aqueous assay buffer, it can crash out of solution if its solubility limit is exceeded. This precipitation is often not uniform across a microplate, leading to significant well-to-well differences in the actual concentration of the soluble, active compound. The highest concentrations in a dose-response curve are most susceptible to this phenomenon.[3]

Troubleshooting Workflow: Investigating Compound Solubility

Caption: Troubleshooting workflow for poor compound solubility.

Protocol: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to determine the kinetic solubility of your compound in a specific assay buffer.

-

Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare Buffer: Use the exact aqueous buffer from your biological assay.

-

Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock into pure DMSO to create a range of concentrations (e.g., 10 mM down to ~0.03 mM).

-

Dilution into Assay Buffer: In a separate 96-well nephelometry plate, add 198 µL of your assay buffer to each well. Transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the nephelometry plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the turbidity (light scattering) using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm) where compound absorbance is minimal.

-

Data Analysis: Plot the turbidity reading against the nominal compound concentration. The concentration at which the turbidity signal begins to sharply increase above the baseline is the kinetic solubility limit.

Q2: I'm observing significant "edge effects" on my plates, where wells on the perimeter behave differently than interior wells. How can I fix this?

A2: Edge effects are typically caused by differential evaporation and temperature gradients across the microplate during incubation. This is a common issue, especially with long incubation times in cell-based assays.[1]

Causality Explained:

Wells on the outer edges of a plate are more exposed to the external environment, leading to faster evaporation of media. This increases the concentration of all non-volatile components, including the test compound, salts, and nutrients, which can alter cellular responses and lead to inconsistent results.[1]

Mitigation Strategies:

| Strategy | Rationale & Implementation |

| Use Plate Sealers | Why: Breathable or adhesive plate sealers create a barrier that significantly reduces evaporation.[1] How: Apply a sterile, gas-permeable sealer after adding your compound to the cells. Ensure a tight seal around all wells. |

| Humidify the Incubator | Why: A humidified environment (~95% humidity) reduces the vapor pressure gradient between the well and the incubator, slowing evaporation. How: Ensure the incubator's water pan is full of sterile water. For added humidity, place the plates inside a secondary container with a lid and a moistened paper towel. |

| Avoid Outer Wells | Why: This is a simple and effective workaround. By leaving the entire outer row and column of wells empty (or filling them with sterile media/PBS), you create a buffer zone that protects the interior experimental wells. How: Design your plate map to exclude the 36 outer wells of a 96-well plate. |

| Randomize Plate Layout | Why: Randomizing the placement of controls and different compound concentrations helps to statistically mitigate any systematic bias from edge effects.[8] How: Use software or a template to randomize the well assignments for each experiment. This prevents, for example, all of your highest concentrations from being on one edge of the plate. |

Q3: My cell-based assay results are inconsistent. One day the compound is potent, the next it's weak. What aspects of my cell culture should I investigate?

A3: Variability in cell-based assays often stems from inconsistencies in cell culture and handling procedures. Cells are dynamic biological systems, and their response to a compound can be influenced by their physiological state.[2][9][10]

Key Factors to Standardize:

-

Cell Passage Number:

-

Why it Matters: Continuous passaging can lead to phenotypic drift, where the cell population's characteristics change over time.[10] This can alter the expression of the drug target or downstream signaling components.

-

Best Practice: Use cells within a consistent and narrow passage number range for all experiments. Thaw a new, low-passage vial from a well-characterized master cell bank when you reach the upper limit.

-

-

Cell Seeding Density:

-

Why it Matters: Cell density affects proliferation rates, cell-cell contact, and the availability of nutrients. Over- or under-confluent monolayers will respond differently to treatment.

-

Best Practice: Perform accurate cell counts (using an automated counter is preferable to a hemocytometer to reduce user variability) and seed the same number of cells per well for every experiment.[11][12] Always allow cells to adhere and recover for a consistent period (e.g., 24 hours) before adding the compound.

-

-

Media and Reagents:

-

Why it Matters: Lot-to-lot variability in serum, media, and key reagents like growth factors can be a major source of inconsistent results.[9] Reagent stability is also crucial; for example, some growth factors are unstable at 37°C.[9]

-

Best Practice: When possible, purchase a large lot of serum and other critical reagents and test it to qualify for your assay. Aliquot and store reagents properly to avoid degradation and repeated freeze-thaw cycles.[8]

-

Decision Tree for Cell-Based Assay Troubleshooting

Caption: A logical guide to troubleshooting cell-based assay variability.

Frequently Asked Questions (FAQs)

Q: How should I store my stock solution of this compound? A: For long-term storage, solid compound should be stored at -20°C or -80°C in a desiccated environment.[13] DMSO stock solutions (typically at 10-30 mM) should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound precipitation and degradation.[3][14][15]

Q: Could my assay buffer itself be the problem? A: Yes. Incorrect buffer composition, pH, or ionic strength can dramatically affect enzyme activity or cellular health.[8] Always prepare buffers fresh and verify the pH. If you suspect an issue, test a new batch of buffer against a previously validated "gold standard" batch.

Q: My positive and negative controls look fine, but my test compound results are still variable. What's next? A: This strongly points to an issue with the compound itself. The top priorities should be to verify its solubility in your assay buffer and assess the stability of your DMSO stock solution.[3][4] Re-purify or re-synthesize the compound if you suspect degradation.

Q: Can pipetting errors really cause this much variability? A: Absolutely. Inconsistent pipetting technique, especially during serial dilutions or when adding small volumes to a 384-well plate, is a major source of error.[11][16] Ensure your pipettes are calibrated regularly and use reverse pipetting for viscous solutions like DMSO stocks.[16]

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

-

Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. White Paper. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

-

ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. [Link]

-

Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

-

BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

-

Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

-

Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]

-

ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

-

Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]

-

GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

-

Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]

-

BioAssay Systems. (n.d.). Troubleshooting. [Link]

-

BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

-

Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. cellgs.com [cellgs.com]

- 10. promegaconnections.com [promegaconnections.com]

- 11. mt.com [mt.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. gmpplastic.com [gmpplastic.com]

- 14. researchgate.net [researchgate.net]

- 15. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. anshlabs.com [anshlabs.com]

method validation for the quantification of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Topic: Quantification of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (3-Acetylchroman) Document ID: TS-VAL-2024-03 Status: Active | Tier: Level 3 (Method Development & Validation)

Core Method Parameters (The "Gold Standard")

As a Senior Application Scientist, I have established that the most robust quantification strategy for This compound (hereafter referred to as 3-AC ) relies on Reversed-Phase HPLC (RP-HPLC) with UV detection. The benzopyran moiety provides a distinct chromophore, making UV detection both sensitive and selective without the need for derivatization.

Validated Method Summary

| Parameter | Specification | Rationale |

| Analyte | This compound | MW: 176.21 g/mol ; LogP ~2.1 (Moderate Lipophilicity). |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Provides optimal hydrophobic retention for the chroman core. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity and sharpens peaks. |

| Mobile Phase B | Acetonitrile (ACN) | ACN offers lower UV cutoff and lower viscosity than Methanol. |

| Elution Mode | Isocratic (50:50 A:B) | 3-AC is a neutral intermediate; isocratic ensures stable baseline. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV @ 278 nm | Max absorption of the benzopyran aromatic system. |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Injection Vol | 10 µL | Standard loop size to prevent broadening. |

| Retention Time | ~4.5 - 5.2 min | Efficient run time while avoiding the void volume (t0). |

Troubleshooting & FAQs: Researcher-to-Researcher

Q1: My linearity R² is < 0.999 at low concentrations. Is the analyte adsorbing?

Scientist's Insight: Yes, the benzopyran ring is hydrophobic. If you are using pure water as a diluent, 3-AC may adsorb to the glass vials or tubing.

-

The Fix: Ensure your diluent matches the mobile phase (50:50 Water:ACN). This solubilizes the chroman core and prevents non-specific binding.

-

Check: Verify the injector wash solvent is strong enough (e.g., 100% ACN) to prevent carryover.

Q2: I see a "ghost peak" eluting after the main peak. Is this a degradation product?

Scientist's Insight: It is likely an impurity or a stereoisomer issue.

-

Stereochemistry: The C3 position is chiral. If your synthesis is racemic, you might see splitting if the column has any chiral selector properties (rare on standard C18) or if you have a diastereomeric impurity.

-

Degradation: 3-AC is a ketone.[1] Check for oxidation of the chroman ring (formation of chromone derivatives) which absorbs strongly at different wavelengths.

-

Action: Run a forced degradation study (Oxidation: 3% H₂O₂, 2h). If the ghost peak grows, it's an oxidative degradant.

Q3: The retention time is drifting during the sequence.

Scientist's Insight: This is often due to temperature fluctuations affecting the partition coefficient of the benzopyran ring.

-

The Fix: Ensure the column oven is actively controlled at 30°C ± 0.5°C. Do not rely on ambient temperature.

-